3-Aminopropyl(octyl)amine

Description

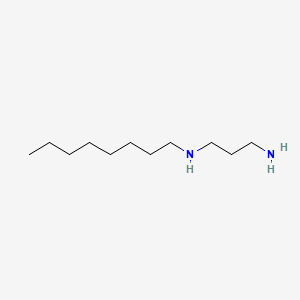

Structure

3D Structure

Propriétés

IUPAC Name |

N'-octylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-2-3-4-5-6-7-10-13-11-8-9-12/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZNJYFFUWANHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221951 | |

| Record name | 3-Aminopropyl(octyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7173-57-1 | |

| Record name | N1-Octyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Octyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropyl(octyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropyl(octyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-OCTYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB4OJ5XA2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Aminopropyl(octyl)amine chemical properties and structure

An In-Depth Technical Guide to 3-Aminopropyl(octyl)amine: Chemical Properties, Structure, and Scientific Applications

Introduction

3-Aminopropyl(octyl)amine, also known as N'-octylpropane-1,3-diamine, is an aliphatic diamine featuring a primary and a secondary amine group. Its structure is characterized by a hydrophilic aminopropyl head and a lipophilic octyl tail, granting it amphiphilic properties. This unique bifunctionality makes it a valuable chemical intermediate and a compound of interest in various industrial and research applications. While not a direct pharmaceutical agent, its structural motifs are pertinent to drug development, particularly in the design of formulation excipients, surface modification agents for drug delivery systems, and as a building block for more complex molecules. This guide provides a comprehensive technical overview of its chemical properties, structure, reactivity, and potential applications for researchers and development professionals.

Chemical Identity and Core Properties

Accurate identification is the foundation of all chemical research. 3-Aminopropyl(octyl)amine is registered under CAS Number 7173-57-1.[1][2][3][4] Its fundamental identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | N'-octylpropane-1,3-diamine | [2] |

| Synonyms | 3-Aminopropyl(octyl)amine, n-octyl-1,3-propanediamine | [2] |

| CAS Number | 7173-57-1 | [1][2][3] |

| Molecular Formula | C₁₁H₂₆N₂ | [1][2] |

| Molecular Weight | 186.34 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Boiling Point | 264.5 °C at 760 mmHg | [1] |

| Density | 0.837 g/cm³ | [1] |

| Flash Point | 131.3 °C | [1] |

| pKa (Predicted) | 10.77 ± 0.19 | [1] |

| LogP | 3.37650 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Molecular Structure and Spectroscopic Profile

The structure of 3-Aminopropyl(octyl)amine consists of an eight-carbon octyl chain linked via a secondary amine to a three-carbon propyl chain, which is terminated by a primary amine. This arrangement provides two key reactive sites with differing steric hindrance and basicity.

Caption: 2D Structure of 3-Aminopropyl(octyl)amine.

Expected Spectroscopic Characteristics

-

¹H NMR: The spectrum would be characterized by signals from the two alkyl chains. The terminal methyl (CH₃) group of the octyl chain would appear as a triplet around 0.9 ppm. The various methylene (CH₂) groups would produce complex multiplets between 1.2-1.7 ppm. The two methylene groups adjacent to the secondary nitrogen and the two adjacent to the primary nitrogen would be deshielded, appearing as distinct multiplets in the 2.3-3.0 ppm range.[5] The N-H protons of both the primary and secondary amines would appear as broad singlets that are exchangeable with D₂O, a key confirmatory test.

-

¹³C NMR: The spectrum would show 11 distinct signals corresponding to each carbon atom. The terminal methyl carbon would be the most upfield signal (around 14 ppm). The methylene carbons of the alkyl backbone would resonate between 20-40 ppm, while the carbons directly bonded to the nitrogen atoms would be shifted further downfield into the 40-60 ppm region due to the electronegativity of nitrogen.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the amine functional groups. A primary amine exhibits two N-H stretching bands (asymmetric and symmetric) in the 3500-3300 cm⁻¹ region, while the secondary amine shows a single N-H stretch in the same region.[5] Strong C-H stretching absorptions from the alkyl chains would be visible around 2950-2850 cm⁻¹. An N-H bending (scissoring) vibration for the primary amine is expected around 1650-1580 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z of 186. As per the nitrogen rule, a molecule with an even number of nitrogen atoms has an even nominal molecular weight.[5] The fragmentation pattern would be dominated by alpha-cleavage, where the C-C bond adjacent to a nitrogen atom breaks, leading to the formation of stable, resonance-stabilized iminium cations.

Synthesis and Reactivity

The reactivity of 3-Aminopropyl(octyl)amine is dominated by its two nucleophilic amine groups. The terminal primary amine is generally more reactive and less sterically hindered than the internal secondary amine. Both groups can participate in a wide range of reactions, including:

-

Acid-Base Reactions: Formation of ammonium salts with acids.

-

Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides to form more substituted amines or amides.

-

Michael Addition: The primary amine can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

A plausible and efficient synthesis route involves a two-step process starting from octylamine and acrylonitrile, as depicted below. This pathway is a classic example of cyanoethylation followed by reduction.

Caption: Proposed synthetic workflow for 3-Aminopropyl(octyl)amine.

This process first involves the conjugate addition of octylamine to acrylonitrile to form the cyanoethylated intermediate. The nitrile group of this intermediate is then reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the final primary amine product.

Applications in Research and Development

The amphiphilic nature of 3-Aminopropyl(octyl)amine makes it suitable for applications where interfacial activity is required. While direct applications in pharmaceuticals are not established, its properties and those of structurally related compounds suggest significant potential.

-

Surfactants and Formulation Aids: Similar long-chain diamines, such as N-Oleyl-1,3-propanediamine, are used as emulsifiers and dispersing agents.[6][7] The ability of 3-Aminopropyl(octyl)amine to interact with both polar and non-polar phases could be leveraged in drug formulations to stabilize emulsions or suspensions.

-

Biocides and Disinfectants: The cationic nature of protonated amines combined with a lipophilic tail allows them to disrupt bacterial cell membranes. Indeed, related N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine is a known biocide.[8][9] This property is relevant in the development of self-sterilizing surfaces or as a preservative in topical formulations.

-

Surface Functionalization in Drug Delivery: The aminopropyl moiety is widely used to functionalize surfaces. For instance, (3-Aminopropyl)triethoxysilane is employed to coat silica nanoparticles, providing a primary amine handle for conjugating drugs, targeting ligands, or polymers.[10][11] By analogy, 3-Aminopropyl(octyl)amine could be used as a surface-modifying agent for liposomes or polymeric nanoparticles, where the octyl chain would anchor into the lipidic core, exposing the reactive aminopropyl group to the aqueous phase for further chemical modification.

Experimental Protocols

Protocol 5.1: Quantification by Ion-Pairing Reversed-Phase LC-MS/MS

For researchers in drug development, accurate quantification of intermediates or formulation components is critical. The following is a generalized protocol for the analysis of 3-Aminopropyl(octyl)amine in a complex matrix, adapted from methodologies for similar long-chain amines.[12]

Objective: To quantify 3-Aminopropyl(octyl)amine using liquid chromatography-tandem mass spectrometry.

Methodology:

-

Sample Preparation (Salting-Out Extraction):

-

To 1 g of the sample matrix (e.g., a cream formulation or biological fluid), add 5 mL of acetonitrile and 1 g of sodium chloride.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and phase separation.

-

Centrifuge at 5000 x g for 10 minutes to pellet any precipitates and separate the layers.

-

Carefully transfer the upper acetonitrile layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% heptafluorobutyric acid (HFBA) as an ion-pairing agent.

-

Mobile Phase B: Acetonitrile with 0.1% HFBA.

-

Gradient Elution: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and re-equilibrate at 95% A for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: Triple quadrupole instrument with an electrospray ionization (ESI) source in positive mode.

-

MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for precursor-to-product ions to ensure specificity (e.g., [M+H]⁺ → characteristic fragments).

-

-

Quantification:

-

Prepare a calibration curve using standards of known concentration in a blank matrix.

-

Plot the peak area against concentration and perform a linear regression to determine the concentration in unknown samples.

-

Caption: Analytical workflow for LC-MS/MS quantification.

Safety and Handling

3-Aminopropyl(octyl)amine is a corrosive substance that requires careful handling to avoid injury.

-

Hazard Identification: It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[2][3] The GHS signal word is "Danger".[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste. Dispose of waste in accordance with local, state, and federal regulations.

References

-

LookChem. (n.d.). 3-Aminopropyl(octyl)amine. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). N-Octyl-1,3-propanediamine. Retrieved January 16, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Role of (3-Aminopropyl)silanetriol in Pharmaceutical Research and Development. Retrieved January 16, 2026, from [Link]

- Hartwig, A., et al. (2023). N′-(3-Aminopropyl)-N′-dodecylpropane-1,3-diamine [2372-82-9]. AHEAD OF PRINT, 1-15.

-

Wikipedia. (n.d.). N-Oleyl-1,3-propanediamine. Retrieved January 16, 2026, from [Link]

- Frigoli, M., et al. (2014). Characterization and quantification of N-(3-aminopropyl)

- Slimani, K., et al. (2018). Liquid chromatography-tandem mass spectrometry method for the analysis of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a biocidal disinfectant, in dairy products. Food Chemistry, 262, 18-25.

-

Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved January 16, 2026, from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. N-Octyl-1,3-propanediamine | C11H26N2 | CID 81603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3-aminopropyl)(octyl)amine | 7173-57-1 [sigmaaldrich.com]

- 4. 7173-57-1|(3-Aminopropyl)(octyl)amine|BLD Pharm [bldpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. N-Oleyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]

- 7. N-Oleyl 1, 3-Propanediamines For Sale| 7173-62-8 [whamine.com]

- 8. series.publisso.de [series.publisso.de]

- 9. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Liquid chromatography-tandem mass spectrometry method for the analysis of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a biocidal disinfectant, in dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathways for 3-Aminopropyl(octyl)amine

An In-depth Technical Guide to the Synthesis of 3-Aminopropyl(octyl)amine

Introduction

3-Aminopropyl(octyl)amine, also known as N-octyl-1,3-propanediamine, is a diamine with the chemical formula C₁₁H₂₆N₂. Its structure, featuring a primary and a secondary amine separated by a propyl chain, and a lipophilic octyl group, makes it a molecule of interest in various fields of research and development. This guide provides a detailed overview of the primary synthetic pathways for 3-Aminopropyl(octyl)amine, offering insights into the underlying chemical principles and practical experimental considerations for its preparation. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties of 3-Aminopropyl(octyl)amine[1][2]

| Property | Value |

| CAS Number | 7173-57-1 |

| Molecular Formula | C₁₁H₂₆N₂ |

| Molecular Weight | 186.34 g/mol |

| Boiling Point | 264.5 °C at 760 mmHg |

| Density | 0.837 g/cm³ |

| Flash Point | 131.3 °C |

| Appearance | Colorless to yellow liquid |

Synthetic Pathways

The synthesis of 3-Aminopropyl(octyl)amine can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired scale of production, and the required purity of the final product. This guide will focus on three primary, well-established methods:

-

Reductive Amination of Octanal with 1,3-Diaminopropane

-

Direct Alkylation of 1,3-Diaminopropane with an Octyl Halide

-

Two-Step Synthesis via Cyanoethylation of Octylamine followed by Reduction

Pathway 1: Reductive Amination of Octanal with 1,3-Diaminopropane

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds and is particularly valuable for the synthesis of secondary and tertiary amines[1][2][3][4]. This process typically involves two key steps that can often be performed in a single pot: the formation of an imine or enamine intermediate from an amine and a carbonyl compound, followed by the reduction of this intermediate to the corresponding amine[1][2].

The synthesis of 3-Aminopropyl(octyl)amine via this route involves the reaction of octanal with 1,3-diaminopropane. A critical consideration in this pathway is the stoichiometry of the reactants. Since 1,3-diaminopropane possesses two primary amine groups, using an excess of the diamine is crucial to favor the formation of the desired mono-alkylated product and minimize the formation of the di-substituted byproduct, N,N'-dioctyl-1,3-propanediamine.

Caption: Reductive amination of octanal with 1,3-diaminopropane.

Experimental Protocol (Representative)

Materials:

-

Octanal

-

1,3-Diaminopropane (at least 3 equivalents)

-

Methanol (solvent)

-

Sodium borohydride (NaBH₄) or a suitable hydrogenation catalyst (e.g., Palladium on carbon, Raney Nickel)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve octanal (1 equivalent) in methanol. Add 1,3-diaminopropane (3 equivalents) dropwise at room temperature. The reaction mixture is then stirred for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

-

Reduction:

-

Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) in small portions, ensuring the temperature remains below 20°C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Using Catalytic Hydrogenation: Alternatively, the methanolic solution of the imine can be transferred to a hydrogenation reactor. A catalyst such as 5% Pd/C is added, and the mixture is hydrogenated under a hydrogen atmosphere (typically 1-10 bar) at room temperature until the uptake of hydrogen ceases[2].

-

-

Work-up and Purification:

-

After the reduction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in water and acidified with hydrochloric acid. This step protonates the amine products, making them water-soluble, while any unreacted octanal remains in the organic phase.

-

The aqueous layer is washed with diethyl ether or dichloromethane to remove any non-basic organic impurities.

-

The aqueous layer is then basified with a concentrated sodium hydroxide solution until a pH of >12 is reached.

-

The product is then extracted from the aqueous layer using diethyl ether or dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-Aminopropyl(octyl)amine.

-

Further purification can be achieved by vacuum distillation.

-

Causality and Experimental Choices:

-

Excess 1,3-Diaminopropane: The use of a significant excess of 1,3-diaminopropane shifts the equilibrium towards the formation of the mono-substituted product by increasing the probability of an octanal molecule reacting with an unreacted diamine rather than the already mono-substituted product.

-

Choice of Reducing Agent: Sodium borohydride is a mild and convenient reducing agent for laboratory-scale synthesis[1]. For larger-scale industrial applications, catalytic hydrogenation is often preferred due to its cost-effectiveness and higher atom economy[2].

-

Acid-Base Work-up: This standard procedure for amine purification effectively separates the basic amine product from non-basic starting materials and byproducts.

Pathway 2: Direct Alkylation of 1,3-Diaminopropane with an Octyl Halide

Direct alkylation of amines with alkyl halides is a classical method for C-N bond formation. However, this approach is often plagued by a lack of selectivity, leading to the formation of a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts. The initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further alkylation.

In the context of synthesizing 3-Aminopropyl(octyl)amine, the reaction of 1,3-diaminopropane with an octyl halide (e.g., 1-bromooctane or 1-chlorooctane) can be employed. Similar to the reductive amination pathway, using a large excess of 1,3-diaminopropane is essential to favor mono-alkylation.

Caption: Synthesis via cyanoethylation of octylamine and subsequent reduction.

Experimental Protocol (Representative)

Materials:

-

Octylamine

-

Acrylonitrile

-

A catalyst for Michael addition (optional, can proceed without)

-

A solvent for hydrogenation (e.g., methanol, ethanol)

-

A hydrogenation catalyst (e.g., Raney Nickel, Cobalt-based catalyst)

-

Ammonia (often used during hydrogenation to suppress side reactions)

Procedure:

-

Step 1: Synthesis of N-(2-cyanoethyl)octylamine (Michael Addition)

-

In a reaction vessel, octylamine is heated to a moderate temperature (e.g., 50-80°C).

-

Acrylonitrile is added dropwise to the stirred octylamine. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

-

After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete reaction. The crude N-(2-cyanoethyl)octylamine is often used directly in the next step without further purification.

-

-

Step 2: Hydrogenation of N-(2-cyanoethyl)octylamine

-

The crude N-(2-cyanoethyl)octylamine is dissolved in a suitable solvent such as ethanol or methanol, often in the presence of ammonia.

-

The solution is transferred to a high-pressure autoclave containing a hydrogenation catalyst, such as Raney Nickel.

-

The autoclave is pressurized with hydrogen (e.g., 3-10 MPa) and heated (e.g., 70-120°C).[5]

-

The reaction is continued until hydrogen uptake ceases.

-

-

Work-up and Purification:

-

After cooling and depressurizing the reactor, the catalyst is removed by filtration.

-

The solvent and any excess ammonia are removed by distillation.

-

The resulting crude 3-Aminopropyl(octyl)amine is then purified by vacuum distillation.

-

Causality and Experimental Choices:

-

Controlled Stoichiometry: The 1:1 reaction between octylamine and acrylonitrile in the first step ensures the formation of the mono-cyanoethylated product with high selectivity.

-

Catalyst for Hydrogenation: Raney Nickel is a common and effective catalyst for the reduction of nitriles to primary amines.[5][6] Cobalt-based catalysts are also used in industrial processes.

-

Ammonia in Hydrogenation: The presence of ammonia during the hydrogenation step helps to suppress the formation of secondary amine byproducts that can arise from the reaction of the newly formed primary amine with the intermediate imine.

Comparison of Synthetic Pathways

| Pathway | Advantages | Disadvantages |

| Reductive Amination | Generally high yields; one-pot procedure is possible. | Requires careful control of stoichiometry to avoid di-substitution; octanal can be prone to self-condensation. |

| Direct Alkylation | Simple procedure with readily available starting materials. | Prone to over-alkylation, leading to a mixture of products and lower yields of the desired compound; requires a large excess of the diamine. |

| Cyanoethylation-Reduction | High selectivity and yield; well-suited for larger-scale synthesis; avoids over-alkylation and di-substitution issues. | Two-step process; requires handling of toxic acrylonitrile; hydrogenation step requires high-pressure equipment. |

Safety Considerations

-

Amines: 1,3-Diaminopropane and octylamine are corrosive and can cause severe skin burns and eye damage. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acrylonitrile: Acrylonitrile is toxic, flammable, and a suspected carcinogen. All manipulations should be carried out in a fume hood.

-

Sodium Borohydride: Sodium borohydride is flammable and reacts with water and acids to produce hydrogen gas, which is highly flammable.

-

Catalytic Hydrogenation: Hydrogenations should be carried out in a properly designed and maintained high-pressure reactor by trained personnel. Catalysts such as Raney Nickel and Palladium on carbon can be pyrophoric and should be handled with care.

Conclusion

The synthesis of 3-Aminopropyl(octyl)amine can be successfully achieved through several synthetic routes. For laboratory-scale synthesis where control and high purity are paramount, the two-step cyanoethylation-reduction pathway is often the preferred method. Reductive amination offers a convenient one-pot alternative, provided that the stoichiometry can be carefully controlled. Direct alkylation, while conceptually simple, generally provides lower yields of the desired product due to a lack of selectivity. The selection of the most appropriate pathway will ultimately be guided by the specific requirements of the research or application, including scale, purity needs, and available equipment.

References

- Google Patents. (n.d.). Substituted 1,3- diaminopropanes.

- Google Patents. (n.d.). Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.

- Google Patents. (n.d.). Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process.

- Google Patents. (n.d.). Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

- Google Patents. (n.d.). Preparation method of N-(3-aminopropyl)-1,3-propane diamine.

-

PubChem. (n.d.). N-Octyl-1,3-propanediamine. Retrieved January 16, 2026, from [Link]

-

LookChem. (n.d.). 3-Aminopropyl(octyl)amine. Retrieved January 16, 2026, from [Link]

-

Yale Department of Chemistry. (n.d.). PS8. Retrieved January 16, 2026, from [Link]

-

Green Chemistry Teaching and Learning Community. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved January 16, 2026, from [Link]

-

MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine.

-

Semantic Scholar. (2006, June 1). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved January 16, 2026, from [Link]

-

precisionFDA. (n.d.). N-OCTYL-1,3-PROPANEDIAMINE. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2017, May 9). How can I remove 1,3-PropaneDiamine from reaction mixture?. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). Synthetic method of n-octylamine.

-

MDPI. (2023, January 11). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Retrieved January 16, 2026, from [Link]

-

Chemical Engineering Transactions. (2013, September 20). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Retrieved January 16, 2026, from [Link]

-

National Institutes of Health. (n.d.). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. Retrieved January 16, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 3-aminopropyl(aminoalkoxy)trisiloxanes. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of bis (3-aminopropyl) amine (dipropylenetriamine, DPTA).

-

Girolami Group Website. (n.d.). Preparation and Characterization of N,N′-Dialkyl-1,3-propanedialdiminium Chlorides, N,N. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). N-Oleyl-1,3-propanediamine. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2025, August 10). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.

- Google Patents. (n.d.). Preparation method of N, N-dimethyl-1, 3-propanediamine.

Sources

- 1. gctlc.org [gctlc.org]

- 2. mdpi.com [mdpi.com]

- 3. Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Semantic Scholar [semanticscholar.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 6. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]

Spectroscopic data of 3-Aminopropyl(octyl)amine (NMR, IR, Mass Spec)

Introduction

3-Aminopropyl(octyl)amine, also known as N¹-octyl-1,3-propanediamine (CAS 7173-57-1), is a diamine featuring both a primary and a secondary amine functional group.[1][2][3][4] This structure imparts unique chemical properties, making it a molecule of interest in various research and industrial applications, including its use as a building block in the synthesis of more complex molecules and as a curing agent. A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals for quality control, reaction monitoring, and structural elucidation.

This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-aminopropyl(octyl)amine. In the absence of readily available experimental spectra in public databases, this guide leverages fundamental principles of spectroscopy and data from analogous compounds to predict and interpret the spectral features of the target molecule. This predictive approach offers a robust framework for scientists to anticipate and interpret their own experimental data.

Molecular Structure and Spectroscopic Overview

The structure of 3-aminopropyl(octyl)amine is foundational to understanding its spectroscopic characteristics. The molecule consists of an eight-carbon octyl chain attached to a secondary amine, which is in turn linked to a three-carbon propyl chain terminating in a primary amine.

The following sections will delve into the predicted spectroscopic data for this molecule, providing a detailed rationale for the expected signals and absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-aminopropyl(octyl)amine are discussed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the octyl chain, the propyl chain, and the amine groups. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-a (CH₃) | ~0.8-0.9 | Triplet (t) | 3H |

| H-b, c, d, e, f (-(CH₂)₅-) | ~1.2-1.4 | Multiplet (m) | 10H |

| H-g (-CH₂-CH₂-N) | ~1.4-1.6 | Multiplet (m) | 2H |

| H-h (-CH₂-N-) | ~2.5-2.7 | Triplet (t) | 2H |

| H-i (-N-CH₂-CH₂-) | ~1.6-1.8 | Multiplet (m) | 2H |

| H-j (-CH₂-CH₂-NH₂) | ~2.6-2.8 | Triplet (t) | 2H |

| H-k (-CH₂-NH₂) | ~2.7-2.9 | Triplet (t) | 2H |

| H-l (NH and NH₂) | Broad, variable | Singlet (s, broad) | 3H |

Rationale for Predictions:

-

Alkyl Chain (H-a to H-g): The terminal methyl group (H-a) is expected to appear as a triplet around 0.8-0.9 ppm. The methylene groups of the octyl chain (H-b to H-f) will likely overlap in a complex multiplet in the 1.2-1.4 ppm region. The methylene group beta to the secondary nitrogen (H-g) will be slightly downfield.

-

Protons Adjacent to Nitrogen (H-h, H-j, H-k): Protons on carbons directly attached to the nitrogen atoms (H-h, H-j, and H-k) are deshielded and will appear further downfield, in the range of 2.5-2.9 ppm. They are expected to appear as triplets due to coupling with their neighboring methylene groups.

-

Propyl Bridge Methylene (H-i): The central methylene group of the propyl chain (H-i) is expected to be a multiplet around 1.6-1.8 ppm.

-

Amine Protons (H-l): The N-H protons of both the primary and secondary amines will likely appear as a broad singlet. Their chemical shift is highly variable and depends on factors such as solvent and concentration. These protons can be exchanged with D₂O, leading to the disappearance of their signal, which is a useful method for their identification.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₃) | ~14 |

| C-2 to C-6 (-(CH₂)₅-) | ~22-32 |

| C-7 (-CH₂-CH₂-N) | ~27-30 |

| C-8 (-CH₂-N-) | ~48-52 |

| C-9 (-N-CH₂-CH₂-) | ~28-32 |

| C-10 (-CH₂-CH₂-NH₂) | ~48-52 |

| C-11 (-CH₂-NH₂) | ~40-44 |

Rationale for Predictions:

-

Alkyl Chain (C-1 to C-7): The terminal methyl carbon (C-1) will be the most upfield signal. The methylene carbons of the octyl chain will appear in the typical aliphatic region of ~22-32 ppm.

-

Carbons Adjacent to Nitrogen (C-8, C-10, C-11): The carbons directly bonded to the nitrogen atoms (C-8, C-10, and C-11) are deshielded and will have the largest chemical shifts, expected in the range of 40-52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 3-aminopropyl(octyl)amine will be characterized by absorptions corresponding to the N-H, C-H, and C-N bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Primary Amine) | 3400-3300 (two bands) | Medium |

| N-H Stretch (Secondary Amine) | 3350-3310 (one band) | Weak-Medium |

| C-H Stretch (Aliphatic) | 2960-2850 | Strong |

| N-H Bend (Primary Amine) | 1650-1580 | Medium |

| C-H Bend (Methylene/Methyl) | 1470-1370 | Medium |

| C-N Stretch (Aliphatic) | 1250-1020 | Medium-Weak |

| N-H Wag (Primary & Secondary) | 910-665 | Broad, Strong |

Interpretation of Expected Bands:

-

N-H Stretching Region: A key feature will be the N-H stretching vibrations between 3300 and 3400 cm⁻¹. The primary amine (-NH₂) is expected to show two distinct bands (symmetric and asymmetric stretching), while the secondary amine (-NH-) will show a single, generally weaker band.[5] These bands are typically sharper than the O-H stretch of alcohols.[5]

-

C-H Stretching Region: Strong absorptions between 2850 and 2960 cm⁻¹ will arise from the C-H stretching of the numerous methyl and methylene groups in the molecule.

-

N-H Bending Region: The primary amine will exhibit an N-H bending (scissoring) vibration in the 1580-1650 cm⁻¹ range.[5]

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain C-H bending vibrations and C-N stretching bands. The C-N stretching of aliphatic amines typically appears in the 1020-1250 cm⁻¹ range.[5] A broad band due to N-H wagging is also expected between 665 and 910 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Molecular Ion:

-

Molecular Formula: C₁₁H₂₆N₂

-

Molecular Weight: 186.34 g/mol [4]

-

Expected Molecular Ion (M⁺): m/z = 186

According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[6] The molecular ion peak at m/z 186 is expected, although for long-chain aliphatic amines, it may be weak or absent in electron ionization (EI) mass spectra.[6]

Predicted Fragmentation Pattern:

The fragmentation of aliphatic amines is dominated by α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom.[7][8] This results in the formation of a resonance-stabilized iminium cation.

Key Predicted Fragments:

-

m/z = 87: This would result from α-cleavage at the secondary amine, with the loss of a heptyl radical (C₇H₁₅•). This is often a very favorable fragmentation pathway for secondary amines.

-

m/z = 185: Loss of a hydrogen atom from a carbon alpha to a nitrogen.[6]

-

m/z = 129: Cleavage of the C-C bond between the propyl chain and the secondary nitrogen, leading to the loss of a C₃H₆N• radical and the formation of the octylamine cation.

-

m/z = 30 or 44: These are common fragments for primary amines resulting from α-cleavage.[6][8] For the primary amine end of this molecule, cleavage could lead to smaller amine-containing fragments.

Experimental Workflow for Spectroscopic Analysis

For researchers aiming to acquire experimental data for 3-aminopropyl(octyl)amine, the following workflow is recommended:

Methodology Details:

-

Sample Preparation: Ensure the sample is pure. For NMR, dissolve in a suitable deuterated solvent such as CDCl₃ or D₂O. For IR, analysis can often be performed neat using an Attenuated Total Reflectance (ATR) accessory. For MS, the sample can be introduced directly or via a gas chromatograph (GC-MS).

-

NMR Spectroscopy: Acquire ¹H and ¹³C spectra. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

-

IR Spectroscopy: Obtain a Fourier-Transform Infrared (FTIR) spectrum.

-

Mass Spectrometry: Perform Electron Ionization (EI) MS to observe fragmentation patterns. If the molecular ion is not observed, Chemical Ionization (CI) is a softer ionization technique that can be used. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

-

Data Analysis: Integrate the data from all three techniques to confirm the structure of 3-aminopropyl(octyl)amine. Compare the experimental data with the predictions outlined in this guide.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 3-aminopropyl(octyl)amine. By understanding the expected NMR chemical shifts, IR absorption bands, and mass spectral fragmentation patterns, researchers and scientists are better equipped to identify and characterize this compound in their work. The provided rationales and workflows serve as a practical resource for experimental design and data interpretation, ultimately contributing to the scientific integrity and efficiency of research and development involving this versatile diamine.

References

-

Drugfuture.com. N-OCTYL-1,3-PROPANEDIAMINE. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

The University of Chicago. 61 compounds polyamine screening 10-28-2024 HL V2. [Link]

-

CAS Common Chemistry. N¹-Octyl-1,3-propanediamine. [Link]

-

PubChem. N-Octyl-1,3-propanediamine. [Link]

-

ACS Publications. Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

Whitman College. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

JoVE. Video: Mass Spectrometry: Amine Fragmentation. [Link]

-

ResearchGate. IR spectra of diamine. [Link]

-

YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

-

Modgraph. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0077343). [Link]

-

Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

Sources

- 1. N-OCTYL-1,3-PROPANEDIAMINE [drugfuture.com]

- 2. (3-aminopropyl)(octyl)amine | 7173-57-1 [sigmaaldrich.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. N-Octyl-1,3-propanediamine | C11H26N2 | CID 81603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. jove.com [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Solubility and stability of 3-Aminopropyl(octyl)amine in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 3-Aminopropyl(octyl)amine

This guide provides a comprehensive overview of the solubility and stability of 3-Aminopropyl(octyl)amine (also known as N'-octylpropane-1,3-diamine), a versatile diamine with applications in various fields of research and development. This document is intended for researchers, scientists, and drug development professionals who seek to understand and effectively utilize this compound in their work.

Introduction to 3-Aminopropyl(octyl)amine

3-Aminopropyl(octyl)amine is an aliphatic diamine featuring both a primary and a secondary amine group, with a molecular formula of C11H26N2 and a molecular weight of 186.34 g/mol .[1] Its structure, characterized by an eight-carbon (octyl) chain and a three-carbon (propyl) chain separating the two amine functionalities, imparts a unique combination of hydrophobic and hydrophilic properties. This amphiphilic nature is a key determinant of its chemical behavior, including its solubility and reactivity.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C11H26N2 |

| Molecular Weight | 186.341 g/mol [1] |

| Boiling Point | 264.5 °C at 760 mmHg[1] |

| Density | 0.837 g/cm³[1] |

| pKa (Predicted) | 10.77 ± 0.19[1] |

| LogP (Predicted) | 3.37650[1] |

The presence of two amine groups with a predicted high pKa indicates that this molecule will act as a base in most conditions, readily accepting protons.

Predicted Solubility Profile

Direct, quantitative solubility data for 3-Aminopropyl(octyl)amine in a wide range of solvents is not extensively documented in publicly available literature. However, based on its molecular structure and the established principles of amine solubility, a reliable qualitative and semi-quantitative solubility profile can be predicted.

The solubility of amines is primarily dictated by the balance between the hydrophilicity of the amine groups, capable of forming hydrogen bonds, and the hydrophobicity of the alkyl chains. Lower aliphatic amines are generally soluble in water due to hydrogen bonding, but this solubility decreases as the carbon chain length increases. Amines are typically soluble in organic solvents.[2]

Given that 3-Aminopropyl(octyl)amine has a total of eleven carbon atoms, its hydrophobic character is significant.

Predicted Solubility in Various Solvent Classes:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low in Water; Soluble in Alcohols | The long octyl chain will limit solubility in water. However, the amine groups can be protonated in acidic aqueous solutions to form more soluble ammonium salts.[3][4] It is expected to be soluble in alcohols due to hydrogen bonding and the organic nature of the solvent. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Soluble | These solvents can interact with the amine groups without protonating them, and the overall non-polar character of the molecule is compatible with these solvents. |

| Nonpolar | Toluene, Hexane, Diethyl Ether, Dichloromethane | Soluble to Miscible | The dominant hydrophobic character of the C8 and C3 alkyl chains will lead to high solubility in nonpolar and weakly polar organic solvents.[2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a gravimetric method for determining the solubility of 3-Aminopropyl(octyl)amine in a solvent of interest.

Objective: To quantitatively determine the solubility of 3-Aminopropyl(octyl)amine in a specific solvent at a defined temperature.

Materials:

-

3-Aminopropyl(octyl)amine (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Thermostatically controlled oven

-

Glass vials with airtight seals

-

Volumetric pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3-Aminopropyl(octyl)amine to a known volume (e.g., 5 mL) of the chosen solvent in a sealed glass vial. The excess solid/liquid phase should be clearly visible.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the vial to stand in the temperature bath for at least 2 hours to allow undissolved material to settle.

-

Carefully withdraw a precise volume (e.g., 2 mL) of the clear supernatant using a volumetric pipette.

-

Filter the withdrawn sample through a syringe filter into a pre-weighed, dry vial. This step is crucial to remove any microscopic, undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered solution to determine the total mass of the solution.

-

Place the vial in a thermostatically controlled oven at a temperature sufficient to evaporate the solvent without degrading the amine (e.g., 60-80 °C). The use of a vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Periodically remove the vial from the oven and weigh it. Continue this process until a constant weight is achieved, indicating complete solvent evaporation.

-

The final constant weight is the mass of the dissolved 3-Aminopropyl(octyl)amine.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (Mass of dissolved amine / Volume of solvent withdrawn) * 100

-

Solubility can also be expressed in other units, such as molarity (mol/L).

-

Workflow for Solubility Determination:

Caption: Experimental workflow for the gravimetric determination of solubility.

Stability Profile and Considerations

The stability of 3-Aminopropyl(octyl)amine is influenced by several factors, including pH, temperature, and exposure to atmospheric oxygen and light.

-

pH Stability: As a base, 3-Aminopropyl(octyl)amine will be protonated in acidic conditions to form ammonium salts.[3] While this increases water solubility, the cationic form may have different reactivity and stability compared to the free base. In strongly basic conditions, the free amine form is expected to be stable.

-

Thermal Stability: With a high boiling point of 264.5 °C, the compound is thermally stable at ambient and moderately elevated temperatures.[1] However, prolonged exposure to very high temperatures, especially in the presence of oxygen, could lead to degradation.

-

Oxidative Stability: Like other aliphatic amines, 3-Aminopropyl(octyl)amine can be susceptible to oxidation. This can be accelerated by exposure to air (oxygen), light, and certain metal ions. Oxidation can lead to the formation of various degradation products and often results in discoloration (e.g., turning yellow or brown). For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

-

Reactivity with Carbon Dioxide: Amines can react with carbon dioxide from the air to form carbamates. This is a reversible reaction but can alter the properties of the material if it is exposed to the atmosphere for extended periods.

Experimental Protocol for Stability Assessment

A common method to assess the stability of a substance is through forced degradation studies, where the compound is exposed to stress conditions to accelerate decomposition.

Objective: To assess the stability of 3-Aminopropyl(octyl)amine under various stress conditions.

Materials:

-

3-Aminopropyl(octyl)amine

-

Solutions of varying pH (e.g., pH 2, pH 7, pH 10)

-

Hydrogen peroxide solution (as an oxidizing agent)

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

Analytical instrumentation for purity assessment (e.g., HPLC-UV, GC-MS, or LC-MS)

Procedure:

-

Preparation of Samples:

-

Prepare solutions of 3-Aminopropyl(octyl)amine in the desired solvents at a known concentration.

-

For pH stability, prepare solutions in acidic, neutral, and basic buffers.

-

For oxidative stability, prepare a solution and add a small amount of hydrogen peroxide.

-

For thermal stability, prepare samples in sealed vials.

-

For photostability, prepare samples in light-transparent containers.

-

-

Exposure to Stress Conditions:

-

Hydrolytic Stability: Store the pH-adjusted solutions at a set temperature (e.g., 40 °C) for a defined period (e.g., 1, 3, 7, and 14 days).

-

Oxidative Stability: Store the solution with hydrogen peroxide at room temperature or slightly elevated temperature for a defined period.

-

Thermal Stability: Place the samples in ovens at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose the samples to a controlled light source as per ICH Q1B guidelines.

-

-

Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Analyze the samples using a suitable analytical method (e.g., HPLC) to determine the purity of 3-Aminopropyl(octyl)amine and to detect the formation of any degradation products.

-

A control sample, stored under normal conditions (e.g., 4 °C, protected from light), should be analyzed at the same time points for comparison.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for each condition.

-

Identify the major degradation products if possible using techniques like mass spectrometry.

-

This will reveal the conditions under which 3-Aminopropyl(octyl)amine is least stable.

-

Workflow for Stability Assessment:

Caption: Workflow for conducting forced degradation studies.

Summary and Recommendations

3-Aminopropyl(octyl)amine is a diamine with a significant hydrophobic character, leading to predicted high solubility in a range of organic solvents and low solubility in water. Its basic nature allows for the formation of water-soluble salts in acidic conditions. The stability of this compound is generally good under ambient conditions, but care should be taken to protect it from prolonged exposure to air, light, and high temperatures to prevent oxidative degradation. For critical applications, it is strongly recommended to experimentally verify its solubility in the specific solvent systems and to assess its stability under the intended use and storage conditions using the protocols outlined in this guide.

References

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- 3-Aminopropyl(octyl)amine - LookChem.

- Experiment 13 – Properties of Amines and Amides - Moorpark College.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- lech

Sources

Unlocking Potential: A Technical Guide to the Research Applications of 3-Aminopropyl(octyl)amine

Foreword: The Versatility of a Unique Diamine

In the landscape of chemical compounds driving scientific innovation, 3-Aminopropyl(octyl)amine emerges as a molecule of significant interest. Its unique structure, featuring a primary and a secondary amine group separated by a propyl spacer, coupled with a hydrophobic octyl chain, bestows upon it a versatile amphiphilic character. This dual nature is the cornerstone of its diverse applications, ranging from protecting materials from degradation to serving as a vehicle for targeted therapeutic delivery. This guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the potential research applications of 3-Aminopropyl(octyl)amine, offering a technical resource for researchers, scientists, and professionals in drug development and material science.

Core Molecular Profile of 3-Aminopropyl(octyl)amine

3-Aminopropyl(octyl)amine, also known as N'-octylpropane-1,3-diamine, is a diamine with the chemical formula C11H26N2.[1] Its molecular structure is key to its functionality.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-Aminopropyl(octyl)amine is essential for its effective application in research.

| Property | Value | Reference |

| CAS Number | 7173-57-1 | [1] |

| Molecular Weight | 186.34 g/mol | [2] |

| Boiling Point | 264.5 °C at 760 mmHg | [1] |

| Density | 0.837 g/cm³ | [1] |

| Flash Point | 131.3 °C | [1] |

| LogP | 3.37650 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis Pathway

The synthesis of 3-Aminopropyl(octyl)amine can be achieved through the reaction of n-chlorooctane with trimethylenediamine in ethanol. The reaction is typically carried out under heating for 24 hours.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trimethylenediamine in ethanol.

-

Addition of Reactant: Slowly add n-chlorooctane to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 24 hours.

-

Work-up: After cooling, the reaction mixture is subjected to purification steps, which may include filtration, solvent evaporation, and distillation to isolate the 3-Aminopropyl(octyl)amine product.

Note: This is a generalized protocol based on a similar synthesis.[3] Optimization of reactant ratios, temperature, and reaction time may be necessary to achieve the desired yield and purity.

Application in Corrosion Inhibition: Protecting Metallic Surfaces

The primary amino and secondary amino groups in 3-Aminopropyl(octyl)amine, along with its hydrophobic octyl tail, make it an effective corrosion inhibitor, particularly for steel in acidic and saline environments.[4][5]

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of 3-Aminopropyl(octyl)amine involves the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is a complex process involving both physisorption and chemisorption.[6]

-

Physisorption: The protonated amine groups in an acidic medium can electrostatically interact with the negatively charged metal surface.

-

Chemisorption: The lone pair of electrons on the nitrogen atoms can coordinate with the vacant d-orbitals of the metal atoms, forming a more stable and robust protective layer.[7]

The hydrophobic octyl chain orients away from the metal surface, creating a non-polar barrier that repels water and corrosive ions.

Performance Evaluation of Amine-Based Corrosion Inhibitors

The effectiveness of amine-based corrosion inhibitors is typically evaluated using gravimetric (weight loss) and electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

| Inhibitor | Concentration | Medium | Inhibition Efficiency (%) | Reference |

| Amine-based inhibitor | 15 ppm | Seawater | >85 | [8] |

| Cationic Surfactant (Amine derivative) | 1x10⁻² M | 1 M HCl | 94.8 | [9] |

| Benzenamine | 6.25% | 3M HCl | 96.14 | [10] |

Note: The data presented is for similar amine-based corrosion inhibitors and is intended to be representative of the potential performance of 3-Aminopropyl(octyl)amine.

-

Specimen Preparation: Prepare pre-weighed mild steel coupons of a defined surface area.

-

Inhibitor Solution: Prepare solutions of the corrosive medium (e.g., 1 M HCl) with and without various concentrations of 3-Aminopropyl(octyl)amine.

-

Immersion: Immerse the steel coupons in the prepared solutions for a specified duration at a controlled temperature.

-

Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1-03), and re-weigh them.

-

Calculation: Calculate the corrosion rate and inhibition efficiency using the weight loss data.

Antimicrobial Applications: Combating Microbial Growth

The cationic nature of 3-Aminopropyl(octyl)amine, due to the protonation of its amine groups, and its amphiphilic structure contribute to its antimicrobial properties. It can disrupt the integrity of microbial cell membranes, leading to cell death.[11]

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for cationic amphiphiles like 3-Aminopropyl(octyl)amine involves the electrostatic interaction with the negatively charged components of microbial cell membranes (e.g., phospholipids in bacteria, ergosterol in fungi), followed by the insertion of the hydrophobic tail into the lipid bilayer. This disrupts the membrane's structure and function, leading to leakage of intracellular components and ultimately, cell lysis.

Antimicrobial Efficacy

The antimicrobial efficacy of amine-based compounds is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.[5][12][13]

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Bis(Nα-caproyl-L-arginine)-1,3-propanediamine | S. aureus | 2-4 | [11] |

| Bis(Nα-caproyl-L-arginine)-1,3-propanediamine | E. coli | 8-16 | [11] |

| 1,3-Bis(aryloxy)propan-2-amines | Gram-positive bacteria | 2.5-10 | [14] |

Note: This table presents MIC values for structurally related compounds to indicate the potential antimicrobial activity of 3-Aminopropyl(octyl)amine.

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

-

Serial Dilution: Perform a serial dilution of 3-Aminopropyl(octyl)amine in a suitable growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no inhibitor) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

-

Observation: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Drug Delivery Systems: A Vehicle for Therapeutics

The amphiphilic nature and cationic charge of 3-Aminopropyl(octyl)amine make it a candidate for use in drug delivery systems, particularly in the formulation of liposomes and nanoparticles.[15][16][17] These systems can encapsulate therapeutic agents, enhance their stability, and facilitate their delivery to target cells.

Role in Liposomal Formulations

In liposomal formulations, cationic lipids like 3-Aminopropyl(octyl)amine can play several crucial roles:

-

Encapsulation of Anionic Drugs: The positive charge can facilitate the encapsulation of negatively charged drugs or genetic material (e.g., DNA, RNA) through electrostatic interactions.[18]

-

Enhanced Cellular Uptake: The positive surface charge of the liposomes can promote interaction with the negatively charged cell membrane, leading to increased cellular uptake through endocytosis.[16]

-

Endosomal Escape: Once inside the cell, the amine groups can act as a "proton sponge," buffering the acidic environment of the endosome. This can lead to osmotic swelling and rupture of the endosome, releasing the therapeutic cargo into the cytoplasm.[16]

-

Lipid Film Formation: Dissolve 3-Aminopropyl(octyl)amine and other lipid components (e.g., phospholipids, cholesterol) in a suitable organic solvent in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer (which may contain the drug to be encapsulated) by gentle agitation.

-

Size Reduction: Reduce the size of the resulting multilamellar vesicles to form small unilamellar vesicles using techniques such as sonication or extrusion.

Biocompatibility Considerations

While cationic lipids are effective for drug delivery, their potential cytotoxicity is a critical consideration. The positive charge can interact with cell membranes and lead to toxicity. Therefore, a thorough evaluation of the biocompatibility of any new delivery system is essential.[3] It is important to note that specific biocompatibility data for 3-Aminopropyl(octyl)amine is limited, and further research is needed.[3]

Material Science: Surface Functionalization

The amine groups of 3-Aminopropyl(octyl)amine can be used to functionalize the surfaces of various materials, such as silica, glass, and metal oxides.[6][19][20] This surface modification can impart new properties to the material, such as improved adhesion, altered surface energy, or the ability to covalently bind other molecules.

Mechanism of Surface Modification

The primary mechanism for surface modification of materials with hydroxyl groups (e.g., silica, glass) involves the reaction of the amine with the surface silanol groups, potentially through a silanization-like reaction if a silane derivative is used, or through direct interaction and bonding. The amine groups can act as catalysts for the formation of siloxane bonds.[6]

-

Nanoparticle Suspension: Disperse silica nanoparticles in a suitable solvent (e.g., ethanol).

-

Addition of Aminosilane: Add 3-Aminopropyl(octyl)amine to the nanoparticle suspension.

-

Reaction: Stir the mixture at room temperature or with gentle heating for a specified period to allow for the surface modification to occur.

-

Washing: Centrifuge the mixture to separate the functionalized nanoparticles and wash them repeatedly with the solvent to remove any unreacted amine.

-

Drying: Dry the functionalized nanoparticles under vacuum.

-

Characterization: Confirm the surface modification using techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify the characteristic peaks of the amine and alkyl groups on the nanoparticle surface.[21]

Conclusion and Future Perspectives

3-Aminopropyl(octyl)amine is a versatile molecule with significant potential in diverse research fields. Its unique amphiphilic and cationic properties make it a promising candidate for the development of advanced corrosion inhibitors, novel antimicrobial agents, and innovative drug delivery systems. Furthermore, its ability to functionalize surfaces opens up possibilities in the design of new materials with tailored properties.

While this guide has outlined the current understanding and potential applications of 3-Aminopropyl(octyl)amine, further research is needed to fully elucidate its mechanisms of action, optimize its performance in various applications, and thoroughly assess its biocompatibility and safety for biomedical use. The protocols and data presented here provide a solid foundation for researchers to embark on further investigations into the promising potential of this multifaceted compound.

References

-

1-(3-Aminopropyl)octylamine - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved January 16, 2026, from [Link]

-

3-Aminopropyl(octyl)amine. (n.d.). LookChem. Retrieved January 16, 2026, from [Link]

-

Surface modification of zeolite and kaolin with 3-(aminopropyl) triethoxysilane and 3-(trimethoxysilyl) propyl methacrylate. (2021). AVESİS. Retrieved from [Link]

-

Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2021). National Institutes of Health. Retrieved from [Link]

-

Comparative study of the antimicrobial activity of bis(Nalpha-caproyl-L-arginine)-1,3-propanediamine dihydrochloride and chlorhexidine dihydrochloride against Staphylococcus aureus and Escherichia coli. (2006). PubMed. Retrieved from [Link]

-

Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. (2014). PubMed. Retrieved from [Link]

-

Surface Functionalization of Activated Carbon: Coupling of 3-(Aminopropyl)trimethoxysilane and (3-Glycidyloxypropyl)trimethoxysilane. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

FTIR spectra characteristic peaks data of 3-aminopropyl triethoxysilane (APTES), polyi. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Minimum inhibitory concentrations (MICs) of 1–3. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Electrical and Gravimetric Estimation of the Corrosion Inhibition of Three Synthesized Cationic Surfactants N-(3-(Butylidene Amino) Propyl)-N, N-Dimethyl Alkan-1-Ammonium Bromide Derivatives in 1 M HCl. (2018). ResearchGate. Retrieved from [Link]

-

(PDF) Kinetic study of effect of amine based corrosion inhibitor in reducing corrosion rate of 1018 carbon steel in seawater solution. (2006). ResearchGate. Retrieved from [Link]

- CN103664633A - Synthetic method of n-octylamine. (n.d.). Google Patents.

-

N-Octyl-1,3-propanediamine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (n.d.). National Institutes of Health. Retrieved from [Link]

- US5973205A - Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process. (n.d.). Google Patents.

-

Effect of (3-aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion. (n.d.). Nanoscale (RSC Publishing). Retrieved from [Link]

-

Surface Modification of Glass Beads with an Aminosilane Monolayer. (n.d.). ePrints Soton. Retrieved January 16, 2026, from [Link]

-

Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion. (n.d.). National Institutes of Health. Retrieved from [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Innovative Approaches to Enhancing the Biomedical Properties of Liposomes. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

(3-aminopropyl) triethoxysilane grafted poly(dopamine)@Fe3O4 nanoparticles and their epoxy composites for functional application. (2018). ScienceDirect. Retrieved from [Link]

-

Preparation and characterization of (3-aminopropyl) triethoxysilane-coated magnetite nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]

-

(12) Patent Application Publication (10) Pub. No.: US 2020/0369951 A1. (2019). Googleapis.com. Retrieved from [Link]

- CA2068234C - Amine adducts as corrosion inhibitors. (n.d.). Google Patents.

-

Biodegradable polymers with tertiary amines enhance mRNA delivery of lipid nanoparticles via improved endosomal escape. (n.d.). PubMed. Retrieved from [Link]

-

The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. Retrieved from [Link]

-

(PDF) Kinetic study of effect of amine based corrosion inhibitor in reducing corrosion rate of 1018 carbon steel in seawater solution. (2006). ResearchGate. Retrieved from [Link]

-

The cationic lipid stearylamine reduces the permeability of the cationic drugs verapamil and prochlorperazine to lipid bilayers: implications for drug delivery. (n.d.). PubMed. Retrieved from [Link]

-

Introduction. (2022). Retrieved from [Link]

-

DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Data and statistical interpretation of the corrosion inhibition of n,n dimethylaminoethanol, aminobenzene and 2-amino-5-ethyl-1,3,4-thiadiazole compound. (n.d.). ResearchGate. Retrieved from [Link]

- CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. (n.d.). Google Patents.

-

N-Oleyl-1,3-propanediamine. (n.d.). Wikipedia. Retrieved from [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). idexx. Retrieved from [Link]

-

N-OCTYL-1,3-PROPANEDIAMINE. (n.d.). precisionFDA. Retrieved from [Link]

-

N-OCTYL-1,3-PROPANEDIAMINE. (n.d.). Retrieved from [Link]

-

Recent Advancements in Polymer/Liposome Assembly for Drug Delivery: From Surface Modifications to Hybrid Vesicles. (2021). National Institutes of Health. Retrieved from [Link]

-

Liposomes equipped with poly(N-isopropyl acryl amide)-containing coatings as potential drug carriers. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. N-Octyl-1,3-propanediamine | C11H26N2 | CID 81603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. Tris(3-aminopropyl)amine | C9H24N4 | CID 547030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. idexx.dk [idexx.dk]

- 14. researchgate.net [researchgate.net]

- 15. Innovative Approaches to Enhancing the Biomedical Properties of Liposomes | MDPI [mdpi.com]

- 16. Biodegradable polymers with tertiary amines enhance mRNA delivery of lipid nanoparticles via improved endosomal escape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advancements in Polymer/Liposome Assembly for Drug Delivery: From Surface Modifications to Hybrid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The cationic lipid stearylamine reduces the permeability of the cationic drugs verapamil and prochlorperazine to lipid bilayers: implications for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Technical Guide: Safe Handling and Hazard Management of 3-Aminopropyl(octyl)amine

This document provides a comprehensive technical overview of the safety protocols and handling precautions for 3-Aminopropyl(octyl)amine (CAS No. 7173-57-1), also known as N-octyl-1,3-propanediamine. Designed for researchers and drug development professionals, this guide synthesizes safety data sheet (SDS) information with practical, field-proven insights to ensure safe laboratory operations.

Chemical Identity and Physicochemical Properties

3-Aminopropyl(octyl)amine is an aliphatic amine with a primary and a secondary amino group. Its structure contributes to its chemical reactivity and specific hazard profile. Understanding its physical properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| Synonyms | N-octyl-1,3-propanediamine, N-octyl-1,3-diaminopropane | [1] |

| CAS Number | 7173-57-1 | [2] |

| Molecular Formula | C11H26N2 | [1][2] |

| Molecular Weight | 186.34 g/mol | [2][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 217 °C (423 °F) at 1,013 hPa | [5] |

| Density | 0.837 - 0.946 g/cm³ at 25 °C (77 °F) | [1][5] |

| Flash Point | 131.3 °C (268.3 °F) | [1] |

| Solubility | Soluble in water and many polar organic solvents. | [4] |

Hazard Identification and GHS Classification

3-Aminopropyl(octyl)amine is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary dangers are associated with its corrosive nature and potential for causing sensitization.[3]

GHS Hazard Statements:

-

H410: Very toxic to aquatic life with long lasting effects.[8]

The combination of these hazards necessitates stringent handling protocols to prevent contact and environmental release.

Caption: GHS Pictograms and associated hazards for 3-Aminopropyl(octyl)amine.

Safe Handling and Exposure Control